Solubility Profile & Handling of 1-Chloro-2-methylpropan-2-amine Hydrochloride
Solubility Profile & Handling of 1-Chloro-2-methylpropan-2-amine Hydrochloride
An In-Depth Technical Guide for Researchers and Process Chemists
Executive Summary
This guide provides a comprehensive analysis of the solubility, stability, and handling of 1-Chloro-2-methylpropan-2-amine hydrochloride (CAS: 23184-92-1). As a critical building block for the synthesis of 2,2-dimethylaziridine and other nitrogen heterocycles, understanding its physicochemical behavior is essential for process optimization.
The compound exhibits a classic amine hydrochloride solubility profile: high solubility in polar protic solvents (water, methanol), moderate solubility in polar aprotic solvents (DMSO), and negligible solubility in non-polar organics (hexane, ether). However, its unique structure—a
Physicochemical Profile & Structural Analysis[1]
Structural Identity
-
IUPAC Name: 1-Chloro-2-methylpropan-2-amine hydrochloride[1]
-
Synonyms: 2-Amino-1-chloro-2-methylpropane HCl;
-chloroisobutylamine HCl. -
CAS Number: 23184-92-1[2]
-
Molecular Formula:
(Salt form) -
Molecular Weight: 144.04 g/mol [1]
The Stability-Solubility Paradox
The compound exists as a stable ionic lattice in its hydrochloride form. However, in solution, the equilibrium between the protonated ammonium species and the free base is critical.
-
Acidic/Neutral pH: The protonated amine (
) prevents the lone pair from attacking the -carbon, maintaining the linear structure. -
Basic pH: Deprotonation releases the amine lone pair, which performs an intramolecular
attack on the carbon bearing the chlorine, ejecting chloride and forming the highly reactive 2,2-dimethylaziridine .
Key Implication: Solubility testing must be conducted in neutral or slightly acidic media to prevent in-situ cyclization, which would falsify solubility data by consuming the solute.
Solubility Landscape
The following data categorizes solvent interactions based on polarity, dielectric constant, and hydrogen bonding capability.
Solubility Data Table
| Solvent Class | Solvent | Solubility Rating | Primary Interaction | Operational Note |
| Polar Protic | Water | High (>100 mg/mL) | Ion-Dipole | Risk of hydrolysis/cyclization if pH > 7. Keep acidic. |
| Methanol | High (>50 mg/mL) | H-Bonding | Ideal for dissolution; use anhydrous to prevent hydrolysis. | |
| Ethanol | Moderate | H-Bonding | Best for recrystallization (high | |
| Isopropanol | Low/Moderate | H-Bonding | Good antisolvent for initial precipitation. | |
| Polar Aprotic | DMSO | High | Dipole-Dipole | Difficult to remove; use only for biological assays/NMR. |
| DMF | Moderate | Dipole-Dipole | Similar issues to DMSO; avoid for isolation. | |
| Acetonitrile | Low | Dipole-Dipole | Useful for slurry washes. | |
| Non-Polar | Dichloromethane | Very Low | Dispersion | Can dissolve the free base, but not the HCl salt. |
| Ethyl Acetate | Insoluble | Dispersion | Excellent antisolvent for recrystallization. | |
| Diethyl Ether | Insoluble | Dispersion | Standard antisolvent for precipitation. | |
| Hexane | Insoluble | Dispersion | Used to wash filter cakes. |
Thermodynamic Mechanism
The dissolution of the hydrochloride salt is driven by the solvation enthalpy (
-
In Alcohols: The hydroxyl groups effectively solvate both ions, overcoming the lattice energy.
-
In Aprotic Solvents: While DMSO can solvate cations, it solvates anions poorly (naked anion effect), but the high dielectric constant still supports dissolution.
-
In Non-Polar Solvents: The lattice energy far exceeds the weak van der Waals forces offered by the solvent, resulting in insolubility.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine precise solubility limits for process scaling.
Reagents: Anhydrous Methanol, Ethanol, 1-Chloro-2-methylpropan-2-amine HCl (dried).
-
Preparation: Weigh 500 mg of the dry salt into a tared 20 mL scintillation vial.
-
Addition: Add the target solvent in 100
increments using a micropipette. -
Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute. Maintain temperature at 25°C.
-
Observation: Continue addition until the solid is completely dissolved (clear solution, no particulates).
-
Calculation:
Protocol B: Purification via Recrystallization (Solvent/Antisolvent)
This is the gold standard for purifying this compound from synthesis impurities.
Principle: The compound is soluble in hot ethanol but insoluble in cold ethyl acetate/ether.
Step-by-Step Workflow:
-
Dissolution: Place 10 g of crude 1-Chloro-2-methylpropan-2-amine HCl in a 100 mL Erlenmeyer flask. Add the minimum amount of boiling anhydrous Ethanol (~15-20 mL) to dissolve the solid completely.
-
Filtration (Optional): If insoluble particulates (dust, silica) are present, filter the hot solution through a pre-warmed glass frit.
-
Precipitation: While keeping the solution warm (but not boiling), slowly add Diethyl Ether or Ethyl Acetate dropwise until a faint, persistent cloudiness (turbidity) appears.
-
Clearing: Add 1-2 drops of Ethanol to clear the turbidity.
-
Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place in an ice bath (
) for 2 hours. -
Isolation: Filter the white crystals via vacuum filtration. Wash with cold Ether/Hexane (1:1).
-
Drying: Dry under high vacuum at 40°C for 4 hours. Note: Avoid high heat to prevent degradation.
Visualization of Chemical Logic
Reactivity & Solubility Decision Tree
This diagram illustrates the critical relationship between solvent choice, pH, and the stability of the compound.
Caption: Decision tree highlighting the divergence between stable dissolution and reactive cyclization based on solvent and pH conditions.
Recrystallization Workflow
A visual guide to the purification protocol described in Section 4.2.
Caption: Step-by-step workflow for the solvent/antisolvent recrystallization of the amine hydrochloride salt.
Applications in Synthesis
The primary utility of 1-Chloro-2-methylpropan-2-amine hydrochloride is as a precursor for 2,2-dimethylaziridine .
-
Mechanism: Treatment of the hydrochloride salt with a strong base (e.g., NaOH, KOH) in a biphasic system (Water/Ether) or homogenous alcohol solution neutralizes the ammonium group. The resulting free amine undergoes rapid intramolecular nucleophilic substitution (
) to displace the chloride. -
Safety Note: Aziridines are potent alkylating agents. While the hydrochloride salt is relatively safe to handle as a solid, the cyclized product is toxic and potentially mutagenic. Always handle the basic reaction mixture in a fume hood.
References
-
Sigma-Aldrich. (n.d.). 1-Chloro-2-methylpropan-2-amine hydrochloride Product Sheet. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23045619, 1-Chloro-2-methylpropan-2-amine hydrochloride. Retrieved from
-
BenchChem. (2025).[3][4] Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. (Analogous chemistry reference). Retrieved from
-
Organic Syntheses. (n.d.). Synthesis of
-Chloro Enamines. (Reference for handling chloro-amine salts). Retrieved from -
European Chemicals Agency (ECHA). (n.d.). Registration Dossier - 1-chloro-2-methylpropan-2-ol. (Related compound physicochemical data). Retrieved from
Sources
- 1. 1-Chloro-2-methylpropan-2-amine hydrochloride | C4H11Cl2N | CID 23045619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Online CAS Number 23184-92-1 - TRC - 1-Chloro-2-methylpropan-2-amine Hydrochloride | LGC Standards [lgcstandards.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
